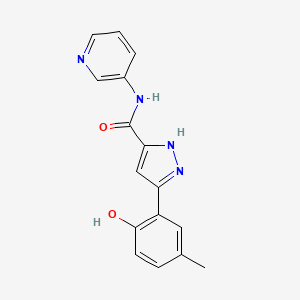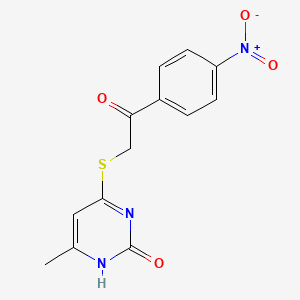![molecular formula C33H27N2P B14092324 4-[2-(Diphenylphosphanyl)naphthalen-1-yl]-2-isopropylquinazoline](/img/structure/B14092324.png)
4-[2-(Diphenylphosphanyl)naphthalen-1-yl]-2-isopropylquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(Diphenylphosphanyl)naphthalen-1-yl]-2-isopropylquinazoline is a complex organic compound that features a quinazoline core substituted with a diphenylphosphanyl group on the naphthalene ring
Métodos De Preparación
The synthesis of 4-[2-(Diphenylphosphanyl)naphthalen-1-yl]-2-isopropylquinazoline typically involves multi-step organic reactionsThe reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to attach the phosphanyl group to the naphthalene ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
4-[2-(Diphenylphosphanyl)naphthalen-1-yl]-2-isopropylquinazoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphanyl group, using reagents like halides or alkoxides.
Coupling Reactions: It is often used in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings.
Aplicaciones Científicas De Investigación
4-[2-(Diphenylphosphanyl)naphthalen-1-yl]-2-isopropylquinazoline has several scientific research applications:
Chemistry: It is used as a ligand in asymmetric catalysis, aiding in the synthesis of chiral molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mecanismo De Acción
The mechanism of action of 4-[2-(Diphenylphosphanyl)naphthalen-1-yl]-2-isopropylquinazoline involves its ability to act as a ligand, forming stable complexes with transition metals. These metal complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling . The molecular targets and pathways involved depend on the specific metal and reaction conditions used.
Comparación Con Compuestos Similares
4-[2-(Diphenylphosphanyl)naphthalen-1-yl]-2-isopropylquinazoline can be compared with similar compounds such as:
1-[2-(Diphenylphosphanyl)naphthalen-1-yl]isoquinoline: This compound also features a diphenylphosphanyl group on a naphthalene ring but has an isoquinoline core instead of a quinazoline core.
1-[2-(Diphenylphosphanyl)naphthalen-1-yl]naphthalen-2-ol: This compound has a similar structure but includes a hydroxyl group on the naphthalene ring.
N4,N4′-Di(naphthalen-1-yl)-N4,N4′-bis(4-vinylphenyl)biphenyl-4,4′-diamine: This compound is used in organic electronics and has a different core structure but shares the naphthalene and phosphanyl groups.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the quinazoline core, which imparts distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C33H27N2P |
|---|---|
Peso molecular |
482.6 g/mol |
Nombre IUPAC |
diphenyl-[1-(2-propan-2-ylquinazolin-4-yl)naphthalen-2-yl]phosphane |
InChI |
InChI=1S/C33H27N2P/c1-23(2)33-34-29-20-12-11-19-28(29)32(35-33)31-27-18-10-9-13-24(27)21-22-30(31)36(25-14-5-3-6-15-25)26-16-7-4-8-17-26/h3-23H,1-2H3 |
Clave InChI |
XRLHZFMNTNQEAS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NC2=CC=CC=C2C(=N1)C3=C(C=CC4=CC=CC=C43)P(C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,5R,6R)-6-(3-Aminoadamantane-1-carboxamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14092252.png)
![7-(2,6-dichlorobenzyl)-8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14092260.png)
![3-(2-hydroxy-4,6-dimethylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B14092265.png)
![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(1Z)-1-(furan-2-yl)ethylidene]acetohydrazide](/img/structure/B14092268.png)
![(2-Penta-1,3-diynoxyspiro[6-oxabicyclo[3.1.0]hex-2-ene-4,6'-oxane]-3'-yl) 3-methylbutanoate](/img/structure/B14092271.png)





![2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)pyrimidin-4-ol](/img/structure/B14092310.png)

![1-(3-Chlorophenyl)-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092331.png)

